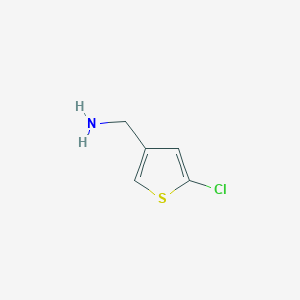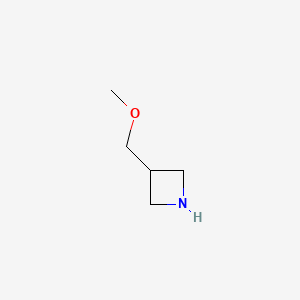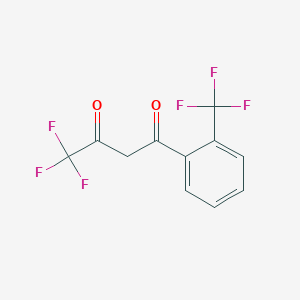
4,4,4-Trifluoro-1-(2-trifluoromethylphenyl)-1,3-butanedione
Übersicht
Beschreibung
“4,4,4-Trifluoro-1-(2-trifluoromethylphenyl)-1,3-butanedione” is a chemical compound with the molecular formula C11H8F6O . It has a molecular weight of 270.17 .
Molecular Structure Analysis
The molecular structure of “4,4,4-Trifluoro-1-(2-trifluoromethylphenyl)-1,3-butanedione” consists of a butanedione backbone with trifluoro groups and a trifluoromethylphenyl group attached .
Physical And Chemical Properties Analysis
The boiling point of “4,4,4-Trifluoro-1-(2-trifluoromethylphenyl)-1,3-butanedione” is predicted to be 236.7±40.0 °C . Its density is predicted to be 1.325±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .
Wissenschaftliche Forschungsanwendungen
Molecular Magnetism : Dysprosium(III) complexes derived from β-diketonate ligands, including 4,4,4-trifluoro-1-(2-trifluoromethylphenyl)-1,3-butanedione, show potential in molecular magnetism. These complexes display unique magnetic properties, such as weak out-of-phase AC signals and quantum tunnelling suppression under an applied DC field, which are valuable for developing new magnetic materials (Zhang et al., 2016).
Coordination Chemistry and Crystallography : The synthesis and structural evaluation of organo-ruthenium complexes with β-diketonates, including this compound, have been investigated. These studies provide insights into the bond lengths, angles, and crystal structures, contributing to the field of coordination chemistry and crystallography (Uršič et al., 2017).
Luminescence Studies : The compound has been used in the synthesis of ytterbium(III) beta-diketonate complexes, which are studied for their near-infrared luminescence properties. This research is significant for the development of materials with specific optical properties (Martín‐Ramos et al., 2013).
Photophysical Properties : Research on ternary lanthanide complexes, such as those containing 4,4,4-trifluoro-1-phenyl-1,3-butanedione, has explored their visible and near-infrared luminescent properties. These complexes are of interest for their potential applications in optical materials (Feng et al., 2008).
Material Synthesis : This compound has been used in the synthesis of novel monomers for the preparation of functionalized sol-gel matrix materials, demonstrating its role in advanced material synthesis (Peeples et al., 2008).
Ionic Liquids Development : The compound has been involved in the synthesis of new fluorine-containing ionic liquids, highlighting its role in creating materials with low melting points and low viscosities, beneficial for various industrial applications (Li et al., 2008).
Cytotoxic Activity and Crystal Structure : Copper(II) complexes with β-diketones, including 4,4,4-trifluoro-1-phenyl-1,3-butanedione, have been synthesized and characterized for their cytotoxic activity and crystal structure. Such studies contribute to understanding the biological activity and structural properties of metal complexes (Almeida et al., 2015).
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-1-[2-(trifluoromethyl)phenyl]butane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6O2/c12-10(13,14)7-4-2-1-3-6(7)8(18)5-9(19)11(15,16)17/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNAKZIRVIKGQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655696 | |
| Record name | 4,4,4-Trifluoro-1-[2-(trifluoromethyl)phenyl]butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-(2-trifluoromethylphenyl)-1,3-butanedione | |
CAS RN |
94856-23-2 | |
| Record name | 4,4,4-Trifluoro-1-[2-(trifluoromethyl)phenyl]-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94856-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,4-Trifluoro-1-[2-(trifluoromethyl)phenyl]butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3030659.png)
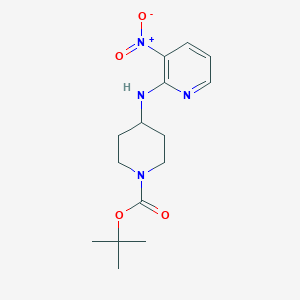
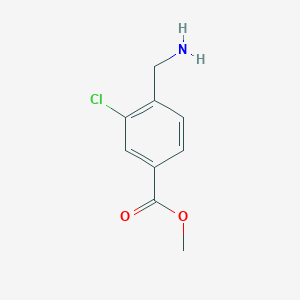
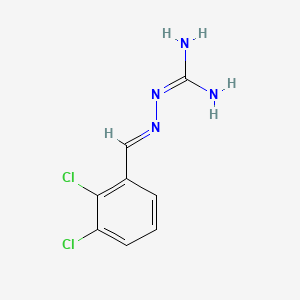


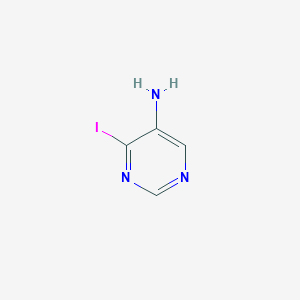
![4-(4-Methoxyphenyl)thieno[2,3-b:5,4-c']dipyridine-2-carboxamide](/img/structure/B3030672.png)
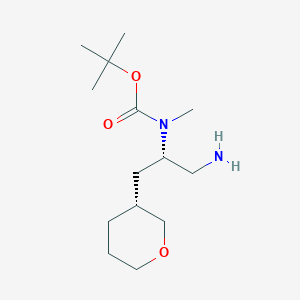
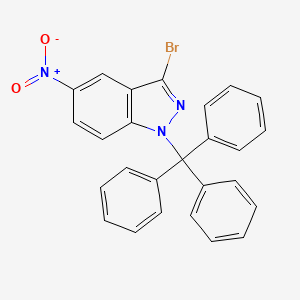
![11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate](/img/structure/B3030675.png)
